molecular formula C17H14F2O3 B1214168 Flobufen CAS No. 104941-35-7

Flobufen

Cat. No.: B1214168
CAS No.: 104941-35-7
M. Wt: 304.29 g/mol
InChI Key: FIKVYIRIUOFLLR-UHFFFAOYSA-N
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Description

Flobufen is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the arylalkanoic acid derivative family. It is primarily used for its anti-inflammatory, analgesic, and antipyretic properties. This compound is structurally related to other NSAIDs such as ibuprofen, flurbiprofen, and ketoprofen . It is known for its ability to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play a crucial role in the inflammatory process .

Preparation Methods

Properties

IUPAC Name

4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKVYIRIUOFLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874896
Record name FLOBUFEN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112344-52-2, 104941-35-7
Record name Flobufen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112344-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-alpha-methyl-gamma-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104941357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flobufen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112344522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLOBUFEN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLOBUFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LNC8EZT75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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